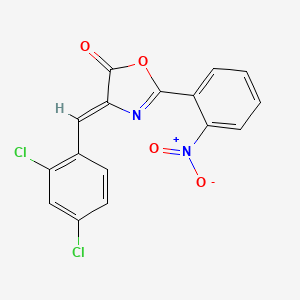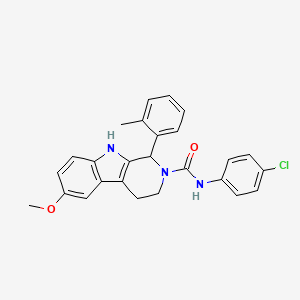![molecular formula C17H22N2O4 B4854642 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4854642.png)
4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid
Übersicht
Beschreibung
4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as MPAA, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of gene expression. 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has also been shown to have low toxicity and high bioavailability, making it a promising candidate for therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and cellular processes. 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid also has low toxicity and high bioavailability, making it suitable for in vivo studies. However, one limitation of using 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments is its high cost and complexity of synthesis, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the study of 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential therapeutic applications in various fields. 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid may also be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. In neuroprotection, 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been found to reduce neuronal damage caused by oxidative stress and inflammation. In anti-inflammatory therapy, 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
4-[4-(4-methylpiperidine-1-carbonyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-8-10-19(11-9-12)17(23)13-2-4-14(5-3-13)18-15(20)6-7-16(21)22/h2-5,12H,6-11H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPOSFGVGAXDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}amino)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4854589.png)
![4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide](/img/structure/B4854592.png)

![4-methoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4854605.png)


![ethyl 1-[2-(2-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4854616.png)

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854625.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4854632.png)
![4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid](/img/structure/B4854639.png)
![4-[(4-sec-butylphenyl)sulfonyl]-N-cyclopropyl-1-piperazinecarbothioamide](/img/structure/B4854654.png)
![1-ethyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4854666.png)